molecular formula C7H7F3N2O B1297727 [4-(Trifluoromethoxy)phenyl]hydrazine CAS No. 13957-54-5

[4-(Trifluoromethoxy)phenyl]hydrazine

Cat. No. B1297727
CAS RN: 13957-54-5
M. Wt: 192.14 g/mol
InChI Key: GWFWCTYACJWQKP-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethoxy)phenyl]hydrazine” is an organic compound that is used as a building block in various chemical reactions . It is also known as “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” and has the molecular formula C7H8ClF3N2O .


Synthesis Analysis

“this compound” can be synthesized from phenylhydrazine-based reductants containing fluorine atoms . It has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Cl.NNC1=CC=C (OC (F) (F)F)C=C1 . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and a hydrazine group attached to it.


Chemical Reactions Analysis

“this compound” has been used as a phenylhydrazine-based reductant in the one-step reduction and functionalization of graphene oxide . It has also been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone .


Physical And Chemical Properties Analysis

“this compound” is a solid compound that appears white to light brown in color . It has a melting point of 230°C . It is soluble in water .

Scientific Research Applications

Synthesis of Novel Compounds

  • Condensation and Cyclization Reactions : A study described the synthesis of various compounds through condensation reactions of phenyl acetyl isothiocyanate and phenyl hydrazine, followed by cyclization reactions to produce 1,2,4-triazole derivatives (Altalhi et al., 2021). These synthesized compounds were then evaluated for antimicrobial and antioxidant potentials.

Electrocatalysis

  • Electrocatalytic Oxidation : Research demonstrated the use of phenyl hydrazine as a mediator in the electrocatalytic oxidation of sodium levothyroxine at a carbon paste electrode. This method showed promise for its application in sensitive and selective detection methods in various fields (Chitravathi et al., 2010).

Fluorescent Probing

  • Detection of Hydrazine in Biological Samples : A study described the development of a fluorescent probe for detecting hydrazine in biological and water samples, highlighting its potential in environmental and health monitoring (Zhu et al., 2019).

Antibacterial and Antioxidant Agents

  • Synthesis of Thiosemicarbazones : Novel thiosemicarbazones were synthesized and evaluated for their antibacterial and antioxidant activities. Among them, a derivative containing [4-(trifluoromethoxy)phenyl]hydrazine showed excellent inhibition potency (Karaküçük-Iyidoğan et al., 2014).

Structural and Reactivity Properties

  • Modeling of Hydrazine Derivatives : The structural and reactivity properties of various hydrazine derivatives were explored using computational methods, providing insights into their potential pharmaceutical applications (Mary et al., 2021).

Electrochemical Sensing

  • Determination of Hydrazine Derivatives : A study focused on the development of an electrochemical sensor for the determination of phenylhydrazine and hydrazine using a modified electrode. This has implications for environmental monitoring and industrial applications (Afzali et al., 2011).

Synthesis of Fluorinated Compounds

  • Synthesis of Fluorinated Z-Oximes : The synthesis of fluorinated Z-oximes of triazin-5-ones via a reaction with hydrazine showcased the potential of this compound in producing specialized chemical structures (Buscemi et al., 2005).

Nanotechnology

  • Nanosized Catalysts in Synthesis : Research illustrated the use of nanosized magnesium oxide as a catalyst in a four-component reaction involving phenyl hydrazine to produce pyranopyrazoles, highlighting the role of this compound in nanotechnology applications (Babaie & Sheibani, 2011).

Organic Synthesis

  • Reaction with Derivatives of Hydrazine : A study on the reaction of hydrazine derivatives with 4-nitroso-1,2,4-triazine revealed novel pathways in organic synthesis, offering potential applications in the synthesis of diverse organic compounds (Mironovich, 1996).

Antioxidant and Antiviral Activities

  • Binuclear Coordinated Compounds : A novel binuclear hydrated praseodymium(III) ethylenediaminetetraacetate with phenyl hydrazine was synthesized, demonstrating potential in antioxidantal, antiviral, and cytotoxicity studies (Pradeep et al., 2017).

Pharmaceutical Development

  • Synthesis of Bioactive Molecules : The synthesis of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines using 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles, which contain hydrazine units, highlighted their potential as bioactive molecules in pharmaceutical research (Marathe & Karnik, 2017).

Antifungal Agents

  • Development of Antifungal Compounds : The synthesis and evaluation of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties showcased their promising antifungal potential (Bărbuceanu et al., 2014).

Anti-Cancer Research

  • Anti-Breast Cancer Compounds : A study on the synthesis and evaluation of 4-hydrazinylphenyl benzenesulfonate demonstrated its potential as a novel anti-breast cancer compound, expanding the scope of this compound in cancer research (Prasetiawati et al., 2022).

Safety and Hazards

“[4-(Trifluoromethoxy)phenyl]hydrazine” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWCTYACJWQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345623
Record name [4-(trifluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13957-54-5
Record name [4-(trifluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study highlights two compounds, 2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) and 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide (4b), exhibiting potent antibacterial activity. What structural features in these compounds might contribute to their activity against Gram-positive bacteria?

A1: While the exact mechanism of action is not elucidated in the paper [], several structural features likely contribute to the antibacterial activity of 3g and 4b:

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